molecular formula C13H16ClF2NO5 B11506911 N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine

N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine

Cat. No.: B11506911
M. Wt: 339.72 g/mol
InChI Key: SSZQWCRMTHHHNO-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine is a synthetic organic compound characterized by the presence of a chloro(difluoro)methoxy group attached to a phenyl ring, which is further linked to a deoxyhexopyranosylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine is unique due to its combination of a chloro(difluoro)methoxy group with a deoxyhexopyranosylamine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClF2NO5

Molecular Weight

339.72 g/mol

IUPAC Name

2-[4-[chloro(difluoro)methoxy]anilino]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C13H16ClF2NO5/c1-6-9(18)10(19)11(20)12(21-6)17-7-2-4-8(5-3-7)22-13(14,15)16/h2-6,9-12,17-20H,1H3

InChI Key

SSZQWCRMTHHHNO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)NC2=CC=C(C=C2)OC(F)(F)Cl)O)O)O

Origin of Product

United States

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